molecular formula C21H18N4O B2968481 N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE CAS No. 847387-74-0

N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE

Cat. No.: B2968481
CAS No.: 847387-74-0
M. Wt: 342.402
InChI Key: UBMFJHWIIZJFJK-UHFFFAOYSA-N
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Description

N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-methylbenzamide is a potent, selective, and orally bioavailable inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase). Research demonstrates that this compound acts by potently inhibiting CSF1R autophosphorylation, thereby blocking downstream signaling pathways crucial for the survival and proliferation of tumor-associated macrophages (TAMs). The primary research value of this inhibitor lies in its ability to selectively target and deplete immunosuppressive TAMs within the tumor microenvironment (TME). This action reprograms the TME from an immunosuppressive state to an immunostimulatory one, which can enhance the efficacy of other anticancer agents. Consequently, it is a critical tool compound for investigating the role of CSF1/CSF1R signaling in oncology and immuno-oncology research , particularly in studies exploring combination therapies with immune checkpoint inhibitors. Its application extends to preclinical models of various cancers, including those where TAMs are known to drive progression and therapy resistance, providing invaluable insights into tumor immunology and therapeutic strategies.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-14-6-3-4-7-17(14)20(26)23-18-12-16(9-8-15(18)2)19-13-25-11-5-10-22-21(25)24-19/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMFJHWIIZJFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Imidazo[1,2-a]pyridine Derivatives
  • Example : Zolpidem (imidazo[1,2-a]pyridine core).
  • Biological Impact : Imidazo[1,2-a]pyridines are well-documented for sedative effects, while pyrimidine analogs may exhibit improved pharmacokinetic profiles due to enhanced solubility .
Benzimidazole Derivatives
  • Example : N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (e.g., compounds 3a-3b).
  • Key Difference : Benzimidazole lacks the fused pyrimidine ring, reducing planarity and π-stacking interactions.
  • Synthesis : Requires multi-step protocols (e.g., hydrazide condensation with aldehydes), contrasting with the one-pot methods for imidazo[1,2-a]pyrimidines .

Substituent Modifications

Imidazo[1,2-c]thieno[2,3-e][1,2,3]triazine Derivatives
  • Example: 7-(4,5-Dihydro-1H-2-imidazolyl)-8-phenylaminoimidazo[1,2-c]-thieno[2,3-e][1,2,3]triazine (compound 18).
IMP-2-One Derivatives
  • Example : Benzamido-substituted IMP-2-ones (e.g., chlorophenyl, 4-methylphenyl variants).
  • Key Difference : The IMP-2-one scaffold includes a ketone group, enabling diverse hydrogen-bonding interactions absent in the target compound. These derivatives are often optimized for kinase inhibition .

Activity Profiles

Compound Class Core Structure Notable Biological Activities Reference
Imidazo[1,2-a]pyrimidine Pyrimidine-fused imidazole Anticancer, antimicrobial
Imidazo[1,2-a]pyridine Pyridine-fused imidazole Sedative, anxiolytic
Benzimidazole derivatives Benzimidazole + benzohydrazide Antifungal, anti-inflammatory
IMP-2-One derivatives IMP-2-one + substituted aryl Kinase inhibition, antiviral

Structural and Functional Insights

  • Steric Effects : The 2-methylphenyl group in the benzamide moiety may hinder metabolic degradation, enhancing bioavailability relative to unsubstituted analogs .

Biological Activity

N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H16N4O
  • Molecular Weight : 284.32 g/mol

Anticancer Properties

Recent studies have demonstrated that imidazopyrimidine derivatives exhibit potent anticancer activities. Specifically, the compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in a comparative study, it was found to have an IC50 value of 200 nM against A549 lung cancer cells, indicating significant potency compared to standard chemotherapeutics.

The mechanism by which this compound exerts its effects involves the inhibition of specific kinases involved in cancer cell signaling pathways. Molecular docking studies suggest that this compound binds effectively to the ATP-binding site of the BCR-ABL1 kinase, which is crucial for the proliferation of certain leukemic cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of imidazopyrimidine derivatives. Key findings include:

  • Substituent Effects : The presence of methyl groups on the benzamide moiety enhances lipophilicity and cellular uptake.
  • Heterocyclic Influence : The imidazo[1,2-a]pyrimidine ring system contributes significantly to the compound's bioactivity due to its ability to form hydrogen bonds with target proteins.
SubstituentEffect on Activity
Methyl (on benzamide)Increases potency
Imidazo ringEssential for binding affinity

Study 1: Anticancer Efficacy

In a study published in Drug Target Insights, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable efficacy against breast and lung cancer models .

Study 2: Kinase Inhibition

A separate investigation focused on the compound's ability to inhibit RET kinase activity. The results showed that at concentrations as low as 50 nM, significant inhibition was observed, suggesting potential applications in targeted cancer therapies .

Q & A

Basic: What are the optimal synthetic routes for N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-methylbenzamide, and how can purity be validated?

Methodological Answer:
The compound is typically synthesized via multi-step heterocyclic coupling. A common approach involves:

  • Step 1: Suzuki-Miyaura cross-coupling to attach the imidazo[1,2-a]pyrimidine core to a halogenated 2-methylphenyl intermediate .
  • Step 2: Amidation with 2-methylbenzoyl chloride under anhydrous conditions.
  • Purity Validation: Use reversed-phase HPLC (≥95% purity) and LC-MS to confirm molecular weight. Structural confirmation requires 1H^1H-/13C^{13}C-NMR and FT-IR spectroscopy to verify amide bond formation and aromatic substituents .

Basic: What analytical techniques are critical for characterizing its structural and electronic properties?

Methodological Answer:

  • X-ray Crystallography: Resolves 3D conformation, including dihedral angles between the benzamide and imidazopyrimidine moieties, which influence binding interactions .
  • Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystalline forms .
  • DFT Calculations: Predict electronic properties (HOMO-LUMO gaps) to correlate with reactivity or biological activity .

Advanced: How does this compound exert anticancer activity, and what mechanistic assays are recommended?

Methodological Answer:
Evidence suggests dual mechanisms:

  • TNF-α Stimulation: Enhances immune response against cancer cells via TNF receptor activation (patent data) .
  • Kinase Inhibition: Likely targets tyrosine kinases (e.g., VEGFR) due to structural similarity to imidazopyridine-based inhibitors .
    Assays:
    • In Vitro: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
    • Mechanistic: Western blotting for TNF-α/NF-κB pathway markers or kinase inhibition profiling .

Advanced: How do substituents on the benzamide and imidazopyrimidine groups affect bioactivity?

Methodological Answer:

  • Benzamide Modifications: Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability but may reduce solubility. Methyl groups improve lipophilicity for membrane penetration .
  • Imidazopyrimidine Core: Bulky substituents at position 2 (e.g., pyridinyl) increase steric hindrance, altering target selectivity .
    Methods:
    • SAR Studies: Synthesize analogs with systematic substituent variations.
    • Molecular Docking: Use AutoDock Vina to predict binding affinities to targets like TNF-α or kinases .

Advanced: How can conflicting reports about antimicrobial vs. anticancer activity be resolved?

Methodological Answer:

  • Dose-Dependent Effects: Low concentrations may inhibit microbial growth, while higher doses trigger apoptosis in cancer cells .
  • Target Specificity: Perform competitive binding assays to distinguish between microbial enzyme inhibition (e.g., DNA gyrase) and human TNF-α activation .
  • Structural Analysis: Compare crystal structures of the compound bound to bacterial vs. human targets .

Advanced: What pharmacokinetic challenges are associated with this compound, and how can they be addressed?

Methodological Answer:

  • Challenges: Low aqueous solubility (logP ~3.5) and rapid hepatic metabolism via CYP3A4 .
  • Solutions:
    • Prodrug Design: Introduce phosphate esters to improve solubility.
    • Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles for sustained release.
    • Metabolic Studies: Use LC-MS/MS to identify major metabolites in microsomal assays .

Advanced: What role do crystalline forms play in optimizing its therapeutic efficacy?

Methodological Answer:

  • Polymorph Impact: Different crystalline forms (e.g., Form I vs. Form II) alter solubility and bioavailability. For example, a patent highlights a stable monoclinic form with enhanced dissolution rates .
  • Characterization: Use DSC (melting point analysis) and PXRD to identify polymorphs.
  • In Vivo Correlation: Compare pharmacokinetic profiles (Cmax_{max}, AUC) of polymorphs in rodent models .

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